N-cycloheptyl-2-nitrobenzamide
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Overview
Description
N-cycloheptyl-2-nitrobenzamide is an organic compound with the molecular formula C14H18N2O3. It belongs to the class of benzamides, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a cycloheptyl group attached to the nitrogen atom and a nitro group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cycloheptyl-2-nitrobenzamide can be synthesized through the condensation of 2-nitrobenzoyl chloride with cycloheptylamine. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) in the presence of a base like potassium carbonate. The reaction mixture is refluxed to facilitate the formation of the amide bond. The product is then purified through recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of solid acid catalysts and ultrasonic irradiation can also be employed to achieve a greener and more sustainable process .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: N-cycloheptyl-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 2-nitrobenzoic acid and cycloheptylamine.
Scientific Research Applications
N-cycloheptyl-2-nitrobenzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide bond can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-nitrobenzamide: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.
5-chloro-N-cycloheptyl-2-nitrobenzamide: Contains an additional chlorine atom on the benzene ring.
Uniqueness
N-cycloheptyl-2-nitrobenzamide is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-cycloheptyl-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(15-11-7-3-1-2-4-8-11)12-9-5-6-10-13(12)16(18)19/h5-6,9-11H,1-4,7-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPRNLJYHPKCDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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